1,2,3-Trimethyl-pyridinium iodide
Overview
Description
1,2,3-Trimethyl-pyridinium iodide is a quaternary ammonium salt derived from pyridine. It is characterized by the presence of three methyl groups attached to the nitrogen atom of the pyridine ring, along with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-pyridinium iodide can be synthesized through the quaternization of 1,2,3-trimethylpyridine with methyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
1,2,3-Trimethylpyridine+Methyl iodide→1,2,3-Trimethyl-pyridinium iodide
The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-pyridinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridinium species.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Products include 1,2,3-trimethyl-pyridinium derivatives with different anions.
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced pyridinium species with varying degrees of hydrogenation.
Scientific Research Applications
1,2,3-Trimethyl-pyridinium iodide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the preparation of ionic liquids and as a component in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-pyridinium iodide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The compound’s quaternary ammonium structure allows it to interact with negatively charged biomolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1,2,3-Trimethyl-pyridinium iodide can be compared with other pyridinium salts, such as:
- 1-Methyl-pyridinium iodide
- 1,2-Dimethyl-pyridinium iodide
- 1,4-Dimethyl-pyridinium iodide
These compounds share similar structural features but differ in the number and position of methyl groups. The unique arrangement of methyl groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
1,2,3-trimethylpyridin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-7-5-4-6-9(3)8(7)2;/h4-6H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRNNIHJXFDWPZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501943 | |
Record name | 1,2,3-Trimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31483-51-9 | |
Record name | 1,2,3-Trimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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